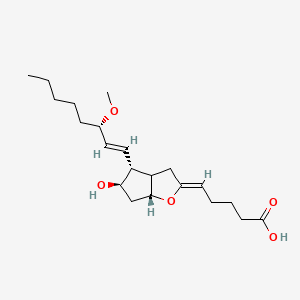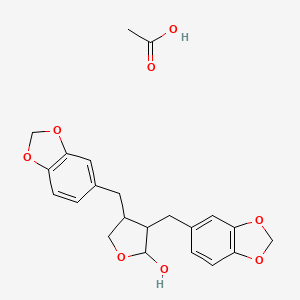
Didodecyl vinylenebis(thiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didodecyl vinylenebis(thiocarbamate) is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their diverse applications, particularly in agriculture as fungicides, and in various industrial processes. This compound is characterized by its unique structure, which includes two dodecyl (C12) chains and a vinylenebis(thiocarbamate) core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl vinylenebis(thiocarbamate) typically involves the reaction of dodecylamine with carbon disulfide (CS2) and a suitable alkylating agent. One common method is the one-pot reaction of amines, CS2, and alkyl halides under solvent-free conditions . This method is highly efficient and atom-economic, making it suitable for industrial production.
Industrial Production Methods
Industrial production of didodecyl vinylenebis(thiocarbamate) often employs a similar approach, utilizing large-scale reactors to mix the reactants under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Didodecyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbamate sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocarbamates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Didodecyl vinylenebis(thiocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is used in the production of rubber and plastics as a stabilizer and vulcanization agent.
作用機序
The mechanism of action of didodecyl vinylenebis(thiocarbamate) involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition occurs through the strong binding of the thiocarbamate groups to metal ions, disrupting the normal function of these enzymes . The compound can also generate reactive oxygen species (ROS), contributing to its biological activity .
特性
CAS番号 |
73622-80-7 |
|---|---|
分子式 |
C28H54N2O2S2 |
分子量 |
514.9 g/mol |
IUPAC名 |
S-dodecyl N-[(E)-2-(dodecylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C28H54N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+ |
InChIキー |
CNYKNNHPLAOQEI-WCWDXBQESA-N |
異性体SMILES |
CCCCCCCCCCCCSC(=O)N/C=C/NC(=O)SCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCSC(=O)NC=CNC(=O)SCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)



![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)


